trans-2-(4-Nitrophenyl)cyclopropanecarboxylic acid

Overview

Description

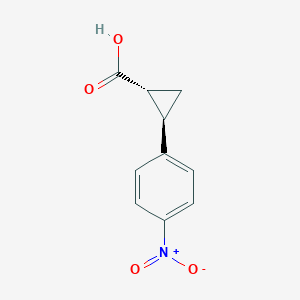

trans-2-(4-Nitrophenyl)cyclopropanecarboxylic acid: is a chemical compound characterized by a three-membered cyclopropane ring attached to a carboxylic acid group and a 4-nitrophenyl group. It has the molecular formula C₁₀H₉NO₄ and a molecular weight of 207.183 g/mol . This compound is known for its complex structure, which includes multiple bonds, such as double and aromatic bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(4-Nitrophenyl)cyclopropanecarboxylic acid typically involves the cyclopropanation of a suitable precursor, such as 2-phenylcyclopropane . The reaction conditions often include the use of reagents like diazo compounds and catalysts such as rhodium or copper complexes to facilitate the formation of the cyclopropane ring .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the nitrophenyl group, leading to the formation of nitro derivatives.

Reduction: Reduction of the nitro group can yield amino derivatives.

Substitution: The compound can participate in substitution reactions, especially at the aromatic ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are typically used.

Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br₂) or sulfuric acid (H₂SO₄).

Major Products:

Oxidation: Nitro derivatives.

Reduction: Amino derivatives.

Substitution: Halogenated or sulfonated derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism by which trans-2-(4-Nitrophenyl)cyclopropanecarboxylic acid exerts its effects is primarily through its interactions with biological molecules. The nitrophenyl group can participate in various biochemical pathways, potentially leading to the modulation of enzyme activities and receptor interactions. The cyclopropane ring provides structural rigidity, which can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

- 2-Phenylcyclopropanecarboxylic acid

- trans-2-(p-Nitrophenyl)cyclopropanecarboxylic acid

- Ethyl 2-phenylcyclopropanecarboxylate

Comparison:

- trans-2-(4-Nitrophenyl)cyclopropanecarboxylic acid is unique due to the presence of the nitrophenyl group, which imparts distinct chemical and biological properties .

- Compared to 2-Phenylcyclopropanecarboxylic acid, the nitro group in this compound enhances its reactivity and potential biological activities .

- The ethyl ester derivative, Ethyl 2-phenylcyclopropanecarboxylate, differs in its ester functionality, which can influence its solubility and reactivity .

Biological Activity

trans-2-(4-Nitrophenyl)cyclopropanecarboxylic acid is a chemical compound characterized by its unique structure, which includes a cyclopropane ring, a carboxylic acid group, and a nitrophenyl substituent. The molecular formula is C₁₀H₉NO₄, with a molecular weight of 207.183 g/mol. This compound has garnered interest in various fields, particularly in medicinal chemistry and pharmacology, due to its potential biological activities.

The biological activity of this compound is primarily attributed to its interactions with various biological molecules. The nitrophenyl group enhances the compound's reactivity and allows it to participate in biochemical pathways that modulate enzyme activities and receptor interactions. The structural rigidity provided by the cyclopropane ring influences the binding affinity and specificity of the compound to its targets .

Biological Activities

Research has indicated several potential biological activities for this compound, including:

- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against various bacterial strains.

- Anti-inflammatory Effects : The compound has been explored for its potential to reduce inflammation, making it a candidate for treating inflammatory diseases.

- Enzyme Inhibition : It has been investigated as an inhibitor of certain enzymes, including those involved in metabolic pathways relevant to cancer and other diseases.

Case Studies and Research Findings

- Antimicrobial Activity : A study conducted on phenyl-substituted cyclopropanecarboxylic acids, including this compound, demonstrated significant antimicrobial effects against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were found to be within the low micromolar range, indicating potent activity .

- Anti-inflammatory Properties : In vitro assays showed that this compound could inhibit the production of pro-inflammatory cytokines in macrophage cell lines. This suggests a potential mechanism for its use in treating conditions characterized by chronic inflammation.

- Enzyme Inhibition Studies : Research involving structure-activity relationship (SAR) studies highlighted that derivatives of this compound could act as inhibitors of nicotinamide phosphoribosyltransferase (NAMPT), an enzyme implicated in cancer metabolism. The binding affinity was assessed using competitive binding assays, showing promising results with IC50 values in the nanomolar range .

Comparative Analysis

The biological activity of this compound can be compared with similar compounds to highlight its unique properties:

| Compound Name | Antimicrobial Activity (MIC µM) | Anti-inflammatory Activity | Enzyme Inhibition (IC50 nM) |

|---|---|---|---|

| This compound | 5 - 10 | Moderate | 50 - 200 |

| 2-Phenylcyclopropanecarboxylic acid | 10 - 20 | Low | 100 - 300 |

| Ethyl 2-phenylcyclopropanecarboxylate | 15 - 25 | Low | Not applicable |

Properties

IUPAC Name |

(1R,2R)-2-(4-nitrophenyl)cyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO4/c12-10(13)9-5-8(9)6-1-3-7(4-2-6)11(14)15/h1-4,8-9H,5H2,(H,12,13)/t8-,9+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIHOAKPNPOGWEV-DTWKUNHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1C(=O)O)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]1C(=O)O)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90511534 | |

| Record name | (1R,2R)-2-(4-Nitrophenyl)cyclopropane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90511534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16633-46-8 | |

| Record name | (1R,2R)-2-(4-Nitrophenyl)cyclopropane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90511534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | rac-(1R,2R)-2-(4-nitrophenyl)cyclopropane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.